molecular formula C20H25N5O B6761965 5-[[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-3-cyclopentyl-1,2,4-oxadiazole

5-[[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-3-cyclopentyl-1,2,4-oxadiazole

Cat. No.: B6761965
M. Wt: 351.4 g/mol
InChI Key: KKEBYXZYXDATHW-UHFFFAOYSA-N
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Description

5-[[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-3-cyclopentyl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of benzimidazole, pyrrolidine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-3-cyclopentyl-1,2,4-oxadiazole typically involves multiple steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Pyrrolidine Attachment: The benzimidazole derivative is then reacted with pyrrolidine in the presence of a suitable base, such as sodium hydride, to form the benzimidazol-1-ylmethylpyrrolidine intermediate.

    Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with a cyclopentyl carboxylic acid derivative and a dehydrating agent like phosphorus oxychloride to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole and pyrrolidine moieties can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted benzimidazole or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, 5-[[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-3-cyclopentyl-1,2,4-oxadiazole is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-3-cyclopentyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal function. The pyrrolidine and oxadiazole rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-(2-benzimidazolyl)pyridine share the benzimidazole moiety and exhibit similar biological activities.

    Pyrrolidine Derivatives: Compounds such as 1-(2-pyrrolidinylmethyl)pyrrolidine are structurally similar and used in similar applications.

    Oxadiazole Derivatives: 3,5-Diphenyl-1,2,4-oxadiazole is another compound with the oxadiazole ring, used in various chemical and biological studies.

Uniqueness

What sets 5-[[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-3-cyclopentyl-1,2,4-oxadiazole apart is the combination of these three distinct moieties in a single molecule, which may confer unique properties such as enhanced biological activity or improved pharmacokinetic profiles.

Properties

IUPAC Name

5-[[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-3-cyclopentyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-2-7-15(6-1)20-22-19(26-23-20)13-24-11-5-8-16(24)12-25-14-21-17-9-3-4-10-18(17)25/h3-4,9-10,14-16H,1-2,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEBYXZYXDATHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CN3CCCC3CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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